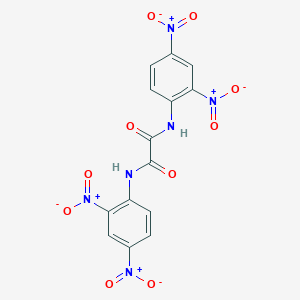
N,N'-Bis(2,4-dinitrophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N'-Bis(2,4-dinitrophenyl)oxamide is a useful research compound. Its molecular formula is C14H8N6O10 and its molecular weight is 420.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry
Polymer Chemistry:
N,N'-Bis(2,4-dinitrophenyl)oxamide serves as a useful reagent in the synthesis of polymers. It can act as a monomer or cross-linking agent, facilitating the development of novel biodegradable polymers and resins. These properties are particularly valuable in creating environmentally friendly materials that degrade naturally over time.
Analytical Chemistry:
This compound is utilized in analytical methods for detecting amines and other functional groups due to its ability to form stable complexes. Its high reactivity with nucleophiles makes it suitable for various analytical applications, including spectroscopic methods.
Biology and Medicine
Drug Development:
In medicinal chemistry, this compound has been explored for its potential use in drug delivery systems. Its biocompatibility allows it to form stable emulsions, which can enhance the bioavailability of therapeutic agents.
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.
Industry
Coatings and Paints:
The compound is employed in the formulation of coatings and paints. Its chemical structure enhances the durability and flexibility of these products, making them suitable for various industrial applications.
Explosives:
Due to its high nitrogen content and energetic properties, this compound has been investigated for use in explosive formulations. Its stability under various conditions makes it a candidate for safe handling in military and industrial contexts.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| N,N'-Bis(2,4-dinitrophenyl)urea | Similar dinitrophenyl groups | Used in polymer synthesis |
| Bis(2,4-dinitrophenyl) oxalate | Source of chemiluminescence | Used in glow sticks |
| 2,4-Dinitrophenylhydrazine | Related hydrazine derivative | Used as a reagent in organic synthesis |
The comparison highlights the versatility of this compound relative to other compounds with similar structures or functionalities.
Case Study 1: Polymer Synthesis
In a study focused on biodegradable polymers, researchers utilized this compound as a cross-linking agent. The resulting polymer exhibited excellent mechanical properties while maintaining biodegradability. This study underscores the compound's potential for sustainable material development.
Case Study 2: Antimicrobial Properties
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential application as an antimicrobial agent in various settings.
Case Study 3: Explosive Formulations
Research into the energetic properties of this compound revealed its potential use in explosive formulations. Tests demonstrated that when combined with other energetic materials, it enhanced performance while maintaining stability during storage.
Properties
CAS No. |
14805-54-0 |
|---|---|
Molecular Formula |
C14H8N6O10 |
Molecular Weight |
420.25 g/mol |
IUPAC Name |
N,N'-bis(2,4-dinitrophenyl)oxamide |
InChI |
InChI=1S/C14H8N6O10/c21-13(15-9-3-1-7(17(23)24)5-11(9)19(27)28)14(22)16-10-4-2-8(18(25)26)6-12(10)20(29)30/h1-6H,(H,15,21)(H,16,22) |
InChI Key |
NRBLVWUJTCZMHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
14805-54-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















